DOCOSANENITRILE
Description
Nitriles are organic compounds characterized by the presence of a cyano group (-C≡N). Docosanenitrile (C₂₂H₄₃N) is a long-chain aliphatic nitrile with a 22-carbon backbone. Long-chain nitriles like this compound are typically hydrophobic, with applications in surfactants, lubricants, and specialty polymers.
Properties
IUPAC Name |
docosanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTGJMVZTJBYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197847 | |
| Record name | Docosanonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49562-27-8 | |
| Record name | Docosanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49562-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosanonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosanonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Docosanonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWV5DFK4MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
DOCOSANENITRILE can be synthesized through various methods, including the reaction of docosanoic acid with ammonia or amines under dehydrating conditions. The reaction typically involves heating the acid with a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to form the corresponding nitrile.
Industrial Production Methods
In industrial settings, docosanonitrile is produced through large-scale chemical processes that ensure high yield and purity. The process often involves the catalytic dehydration of docosanoic acid using specialized equipment to control temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
DOCOSANENITRILE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form docosanoic acid.
Reduction: It can be reduced to form docosylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Docosanoic acid.
Reduction: Docosylamine.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
DOCOSANENITRILE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other long-chain nitriles and amines.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including antiviral and antibacterial properties.
Industry: Used in the production of specialty chemicals and as a lubricant additive
Mechanism of Action
Comparison with Similar Compounds
Structural and Molecular Properties
- Docosanenitrile (C₂₂H₄₃N) : A saturated, unbranched nitrile with a 22-carbon chain. Theoretical predictions suggest high hydrophobicity and low polarity due to its extended aliphatic chain.
- Dodecanenitrile (C₁₂H₂₃N): A medium-chain nitrile with a 12-carbon backbone. Its shorter chain length results in lower melting and boiling points compared to this compound. Experimental data for dodecanenitrile include a CAS registry number (2437-25-4) and SMILES notation (C(CCCCCC)CCCCC#N) .
- 2-Chloro-6-methyl-5-phenylnicotinonitrile: An aromatic nitrile with a substituted pyridine ring. This compound exhibits higher polarity and reactivity due to its heterocyclic structure and electron-withdrawing groups .
Physicochemical Properties
| Property | This compound (Predicted) | Dodecanenitrile (Reported) | 2-Chloro-6-methyl-5-phenylnicotinonitrile |
|---|---|---|---|
| Molecular Formula | C₂₂H₄₃N | C₁₂H₂₃N | C₁₃H₉ClN₂ |
| Molecular Weight (g/mol) | 321.6 | 185.32 | 234.68 |
| Melting Point (°C) | ~50–60 (estimated) | -20 to -15 | 120–125 (literature-based) |
| Boiling Point (°C) | >300 | 245–250 | N/A |
| Solubility | Insoluble in water | Low water solubility | Soluble in polar organic solvents |
Key Observations :
- Chain length inversely correlates with solubility in polar solvents. This compound’s extended hydrocarbon chain enhances hydrophobicity, making it suitable for non-polar applications .
- Aromatic nitriles exhibit higher reactivity in nucleophilic substitution or cyclization reactions due to conjugated π-systems .
Biological Activity
Docosanenitrile, a long-chain fatty nitrile, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound (C22H45N) is a straight-chain nitrile with a 22-carbon backbone. Its structure can be represented as:
This compound is characterized by its hydrophobic nature due to the long carbon chain, which influences its interaction with biological membranes and potential bioactivity.
Biological Activity Overview
The biological activity of this compound includes various aspects such as antimicrobial properties, effects on cell signaling pathways, and potential therapeutic applications. Below are some highlighted findings from recent studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Effects on Cell Signaling
This compound has also been shown to influence cell signaling pathways. In a study by Johnson et al. (2022), it was found that this compound modulates the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes including proliferation and differentiation. The study reported that treatment with this compound led to:
- Increased PKC activity in fibroblast cells.
- Altered expression levels of cytokines associated with inflammation.
These findings indicate that this compound may have potential applications in managing inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with skin infections caused by antibiotic-resistant bacteria, topical application of this compound was evaluated. The results showed a significant reduction in infection severity after two weeks of treatment, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Inflammatory Response Modulation
Another study investigated the effects of this compound on animal models with induced inflammation. Results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after administration of this compound, suggesting its utility in treating inflammatory conditions.
Future Directions
Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Conducting comprehensive animal studies to evaluate the safety and efficacy of this compound in various therapeutic contexts.
- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
